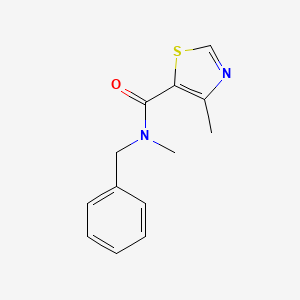
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, also known as BTZ043, is a compound that has gained attention in the scientific community due to its potential as an anti-tuberculosis drug. The compound was first synthesized in 2005 by a team of researchers at the Swiss Federal Institute of Technology in Zurich, Switzerland. Since then, BTZ043 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, mechanism of action, and potential applications in the field of tuberculosis research.
作用機序
The mechanism of action of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide disrupts the integrity of the cell wall, ultimately leading to the death of the bacterium.
Biochemical and Physiological Effects:
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have minimal toxicity in vitro and in vivo, with no adverse effects observed in animal studies. The compound has also been shown to have good pharmacokinetic properties, with high solubility and bioavailability.
実験室実験の利点と制限
One of the main advantages of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide is its potential as a treatment for drug-resistant tuberculosis, which is a growing problem worldwide. However, one limitation of the compound is its high cost of synthesis, which may make it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for research involving N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide. One area of interest is the development of combination therapies that include N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which may be more effective than monotherapy in treating tuberculosis. Another area of interest is the investigation of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide's potential as a treatment for other bacterial infections, such as leprosy and Buruli ulcer. Finally, researchers may also investigate ways to reduce the cost of synthesizing N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide, which would make it more accessible as a treatment option.
合成法
The synthesis of N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiazole with benzyl chloride to form N-benzyl-2-aminothiazole. This intermediate is then reacted with 4,4-dimethyl-2-oxazoline to form N-benzyl-N,4-dimethyl-2-aminothiazoline. The final step in the synthesis involves the reaction of N-benzyl-N,4-dimethyl-2-aminothiazoline with ethyl chloroformate to form N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide.
科学的研究の応用
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as an anti-tuberculosis drug. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, and it is estimated that one-third of the world's population is infected with the bacterium. The current treatment for tuberculosis involves a long and complex regimen of antibiotics, which can have severe side effects and often lead to non-compliance by patients. N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide has shown promising results in pre-clinical studies, with researchers finding that it is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
特性
IUPAC Name |
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-12(17-9-14-10)13(16)15(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJHQBCXLUOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,4-dimethyl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

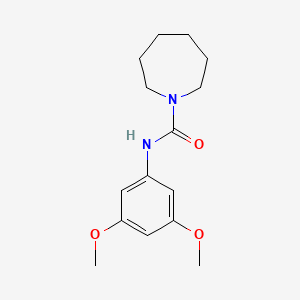
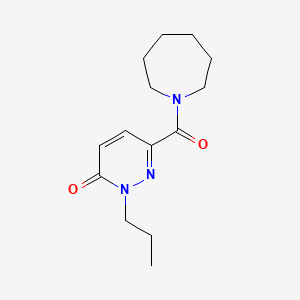
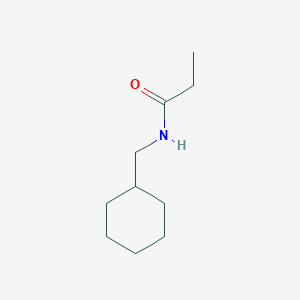

![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
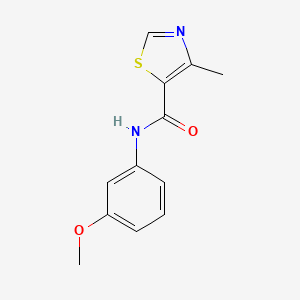

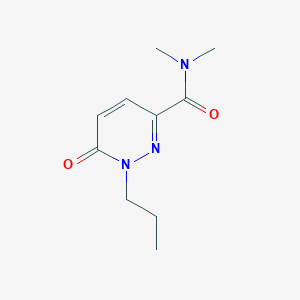
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
